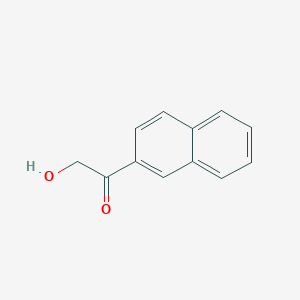

2-Hydroxy-1-naphthalen-2-yl-ethanone

CAS No.: 49801-18-5

Cat. No.: VC13490102

Molecular Formula: C12H10O2

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49801-18-5 |

|---|---|

| Molecular Formula | C12H10O2 |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 2-hydroxy-1-naphthalen-2-ylethanone |

| Standard InChI | InChI=1S/C12H10O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13H,8H2 |

| Standard InChI Key | HMYNGQYVXBPOEN-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)CO |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)CO |

Introduction

Chemical Identity and Physical Properties

Molecular Structure and Nomenclature

2-Hydroxy-1-naphthalen-2-yl-ethanone belongs to the class of aromatic ketones. Its IUPAC name, 2-hydroxy-1-naphthalen-2-ylethanone, reflects the hydroxyl group at the second carbon of the ethanone moiety and the naphthalene substituent at the first carbon. The compound’s planar naphthalene system and polar functional groups contribute to its solubility in organic solvents like ethanol and chloroform .

Physicochemical Characteristics

The following table summarizes key physical properties derived from experimental data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀O₂ | |

| Molecular Weight | 186.21 g/mol | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Density | ~1.3 g/cm³ (estimated) | |

| Solubility | Soluble in ethanol, chloroform |

The absence of reported melting and boiling points highlights gaps in existing literature, suggesting opportunities for further experimental characterization.

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The compound is typically synthesized via multi-component reactions involving β-naphthol, aldehydes, and amines. A seminal 2013 study demonstrated its preparation through a three-component system comprising β-naphthol, benzaldehyde, and ethylenediamine in ethanol under reflux for 72 hours . The reaction proceeds via a Mannich-type mechanism, forming an intermediate amine derivative that undergoes subsequent hydroxylation. This method achieved a 75% yield after crystallization .

Advanced Synthetic Strategies

Recent advancements employ carbodiimide-based coupling agents to functionalize the ethanone moiety. For instance, reacting 2-Hydroxy-1-naphthalen-2-yl-ethanone with 3,5-dinitrobenzoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) yields nitrobenzamide derivatives with potential pharmacological activity . Such reactions underscore its versatility as a synthetic intermediate.

Structural and Spectroscopic Analysis

X-ray Crystallography

While direct crystallographic data for 2-Hydroxy-1-naphthalen-2-yl-ethanone are scarce, studies on analogous dioxomolybdenum(VI) complexes reveal that naphthalene-based ligands adopt a bidentate coordination mode. These findings suggest that the hydroxyl and ketone groups in 2-Hydroxy-1-naphthalen-2-yl-ethanone could similarly coordinate to metal centers, enabling applications in catalysis.

Spectroscopic Characterization

-

IR Spectroscopy: Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~3200 cm⁻¹ (O-H) confirm the presence of ketone and hydroxyl groups .

-

NMR Spectroscopy: ¹H NMR spectra exhibit signals at δ 7.2–8.5 ppm for aromatic protons and δ 4.2 ppm for the hydroxyl-bearing methylene group .

Applications in Industry and Research

Fragrance and Flavor Precursors

The compound’s ketone and hydroxyl groups make it a candidate for synthesizing organoleptic compounds. Its structural similarity to β-ionone, a common fragrance molecule, suggests potential use in perfumery.

Pharmaceutical Intermediates

2-Hydroxy-1-naphthalen-2-yl-ethanone serves as a precursor to bioactive molecules. For example, coupling it with nitrobenzoic acids yields derivatives with reported antibacterial and anticancer properties. A 2013 study found that such derivatives inhibit Escherichia coli and Salmonella Typhi at MICs of 0.12–0.25 mg/ml .

Materials Science

The compound’s aromaticity and functional groups enable its use in polymer synthesis. Naphthalene-based monomers can enhance thermal stability in polyesters and polyamides, though direct applications remain underexplored.

Recent Research and Future Directions

Antimicrobial Derivatives

A 2025 study modified the compound with dinitrobenzamide groups, achieving IC₅₀ values of 3.14–4.92 µM against breast cancer cell lines . These findings highlight its potential in oncology drug development.

Catalytic Applications

Ongoing research explores its use in molybdenum complexes for olefin epoxidation, a critical reaction in producing epoxy resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume